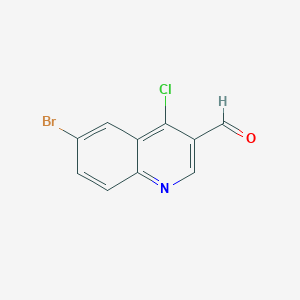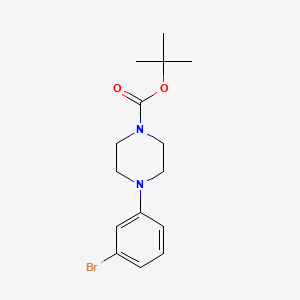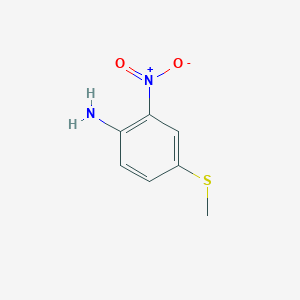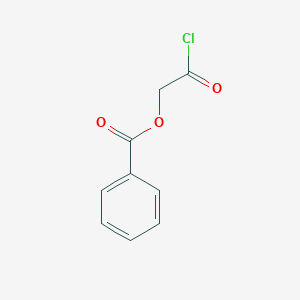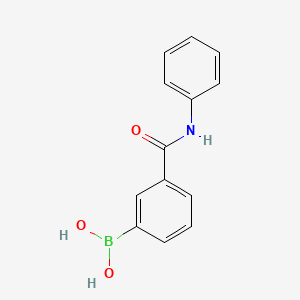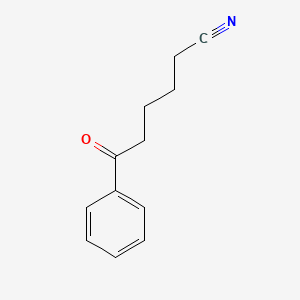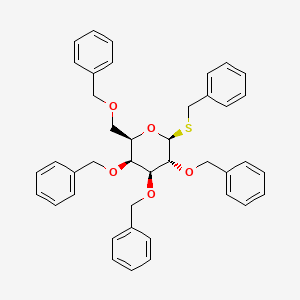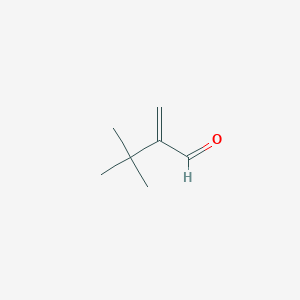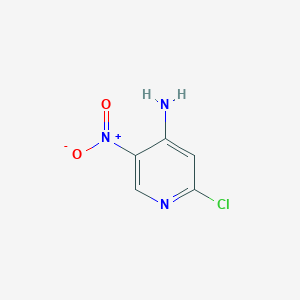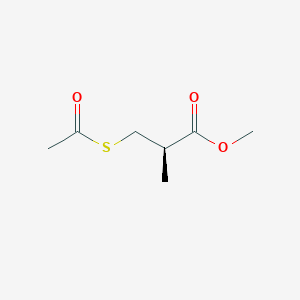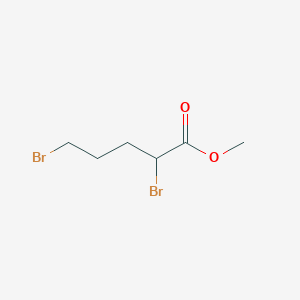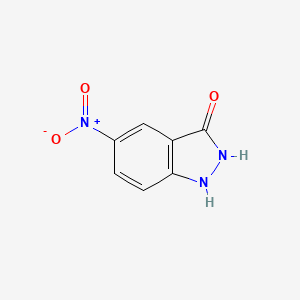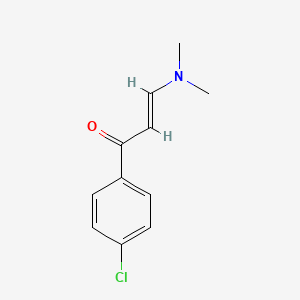![molecular formula C13H10N2O2S B1353591 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 109113-39-5](/img/structure/B1353591.png)
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
“1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C10H9NO2S . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .
Synthesis Analysis
The synthesis of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” involves various organic syntheses . For instance, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The molecular structure of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .Chemical Reactions Analysis
“1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” can participate in various chemical reactions. For example, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” include a melting point of 88-91 °C . It has an index of refraction of 1.599 and a molar refractivity of 57.2±0.5 cm3 . It has 3 hydrogen bond acceptors and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Couplings in Synthesis
A notable application involves the palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole carboxylic acids, leading to the synthesis of aryl and alkenyl derivatives of 1-(phenylsulfonyl)-1H-pyrrolopyridines. This method showcases the compound's utility in creating complex molecules with potential pharmaceutical relevance (Suresh et al., 2013).
Development of Sulfonylation Protocols
Another significant application is in the field of chemical transformations, where efficient sulfonation protocols for 1-phenylsulfonyl-1H-pyrroles and indoles have been developed. These protocols enable the direct synthesis of sulfonyl chlorides, which are pivotal intermediates for various sulfonamide derivatives. This advancement demonstrates the compound's importance in facilitating streamlined synthetic routes for chemical libraries (Janosik et al., 2006).
Molecular Structure Insights
Research on molecular structures containing the phenylsulfonyl group attached to pyrrolopyridine cores has provided insights into their spatial arrangements. Studies involving X-ray crystallography have elucidated the coplanar and perpendicular orientations of various groups around the core structure, contributing to our understanding of the molecule's geometric and electronic properties (Kishbaugh et al., 2007).
Catalysis and Asymmetric Synthesis
The compound has also been utilized as a building block in catalytic applications, particularly in promoting efficient stereoselective Michael additions. Such applications highlight its role in the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereocontrol, showcasing its potential in the development of asymmetric synthesis methodologies (Singh et al., 2013).
Luminescent Materials
Moreover, the compound's derivatives have found applications in the field of luminescent materials. For instance, sulfonyl-substituted cyclometallating ligands based on this core structure have been employed in the development of iridium(III) complexes exhibiting significant photoluminescence. This application underscores its utility in the design of new materials for optoelectronic devices (Ertl et al., 2015).
Safety And Hazards
The safety data sheet for “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-10-14-8-6-13(11)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHTSUBCBYZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451815 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
109113-39-5 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

